5-Fluoro-6-methylisoquinoline
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Overview
Description
5-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent through multi-step synthetic routes.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Similar structure but lacks the methyl group at the 6-position.
6-Methylisoquinoline: Similar structure but lacks the fluorine atom at the 5-position.
7-Fluoroisoquinoline: Fluorine atom is positioned at the 7-position instead of the 5-position.
Uniqueness
5-Fluoro-6-methylisoquinoline is unique due to the combined presence of both the fluorine atom at the 5-position and the methyl group at the 6-position. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3 |
InChI Key |
NKMDZOYNPNWYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)F |
Origin of Product |
United States |
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